![molecular formula C10H14ClNO B1416270 2-(3-Chlorophenoxy)-N-ethylethanamine CAS No. 915923-34-1](/img/structure/B1416270.png)
2-(3-Chlorophenoxy)-N-ethylethanamine
Overview
Description
2-(3-Chlorophenoxy)-N-ethylethanamine (2-CEEA) is a chemical compound that has been used for a variety of purposes in scientific research, including as an inhibitor of enzymes and as a substrate for metabolic studies. It is an important compound in the study of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Monoamine Oxidase Inhibition : N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, has been shown to inhibit monoamine oxidase (MAO) in vitro, affecting the oxidation of serotonin, tyramine, phenethylamine, and tryptamine. This inhibition was found to be noncompetitive and increased with time, suggesting potential applications in neurological research and therapy (Fuller, 1968).
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, another related compound, has been studied for its potential as an insect growth regulator. Its structure was confirmed using various spectroscopic techniques, and it exhibited significant bioactivity against Galleria mellonella, indicating its potential as an insect growth regulator (Devi & Awasthi, 2022).
Plant Growth Regulation : The bioregulator 2-(3,4-dichlorophenoxy) ethyldimethylamine has been applied to guayule plants, with studies indicating its role in rubber production. Its uptake was found to depend on the presence of viable trichomes and a well-developed cuticle in leaves, showing potential applications in agricultural biotechnology (Kelly et al., 2004).
Conformational Analysis : N-chloro-N-ethylethanamine, a structurally related compound, underwent structural and conformational analysis using gas electron diffraction and ab initio calculations. This research aids in understanding the molecular structure and potential reactions of similar compounds (Kuze et al., 1993).
Synthetic Chemistry : The compound has been explored in synthetic chemistry, with studies focusing on the synthesis, characterization, and biological evaluation of related compounds, suggesting applications in the development of new materials and pharmaceuticals (Perrone et al., 2004).
Catalyzed Degradation Studies : Research on the catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide has implications for environmental remediation and understanding the chemical pathways involved in herbicide breakdown (Pignatello, 1992).
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMVOFNZKPQLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651116 | |
Record name | 2-(3-Chlorophenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-34-1 | |
Record name | 2-(3-Chlorophenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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